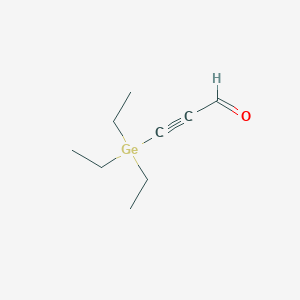
4,8-Dimethyl-12-oxotrideca-4,8-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethyl-12-oxotrideca-4,8-dienal is a sesquiterpenoid compound characterized by its unique structure, which includes two oxo substituents at positions 1 and 12. This compound is a product of bacterial degradation of rubber and is known for its role as a bacterial xenobiotic metabolite .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-12-oxotrideca-4,8-dienal typically involves the degradation of rubber by specific bacterial strains, such as Xanthomonas sp. (strain 35Y) . The reaction conditions for this bacterial degradation include maintaining an optimal environment for bacterial growth and activity, which often involves specific temperature, pH, and nutrient conditions.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes that utilize bacterial cultures capable of degrading rubber. These processes are designed to maximize the yield of the compound by optimizing the growth conditions and metabolic activity of the bacteria involved .
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dimethyl-12-oxotrideca-4,8-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
4,8-Dimethyl-12-oxotrideca-4,8-dienal has various scientific research applications, including:
Chemistry: It is used as a model compound to study the degradation of rubber and the metabolic pathways involved.
Biology: The compound is studied for its role as a bacterial xenobiotic metabolite and its interactions with bacterial enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its metabolic pathways.
Mécanisme D'action
The mechanism of action of 4,8-Dimethyl-12-oxotrideca-4,8-dienal involves its interaction with specific bacterial enzymes that catalyze the degradation of rubber. The molecular targets include enzymes involved in the breakdown of rubber polymers, leading to the formation of this compound as an intermediate product .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8-Dimethyl-12-oxotrideca-4,8-diene: Similar structure but lacks the oxo groups.
4,8-Dimethyl-12-oxotrideca-4,8-dienol: Similar structure with hydroxyl groups instead of oxo groups.
Uniqueness
4,8-Dimethyl-12-oxotrideca-4,8-dienal is unique due to its specific role in the bacterial degradation of rubber and its distinct chemical structure, which includes two oxo substituents.
Propriétés
Numéro CAS |
63525-04-2 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
4,8-dimethyl-12-oxotrideca-4,8-dienal |
InChI |
InChI=1S/C15H24O2/c1-13(9-5-11-15(3)17)7-4-8-14(2)10-6-12-16/h8-9,12H,4-7,10-11H2,1-3H3 |
Clé InChI |
WFSIQNRAWDRWLN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=O)C)CCC=C(C)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


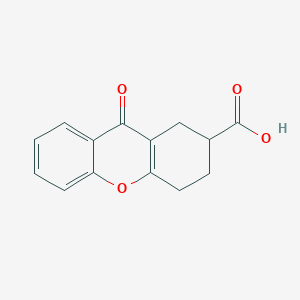
![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)
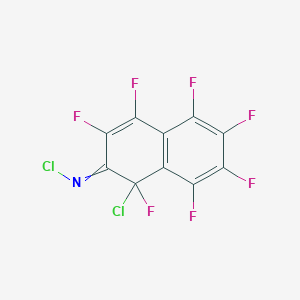

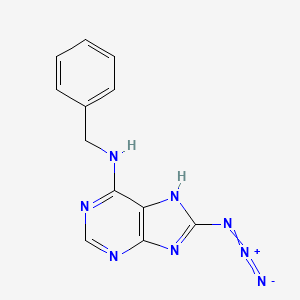

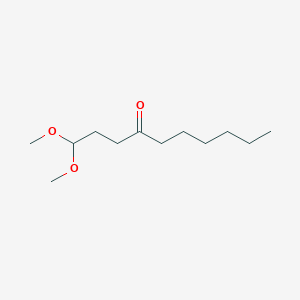

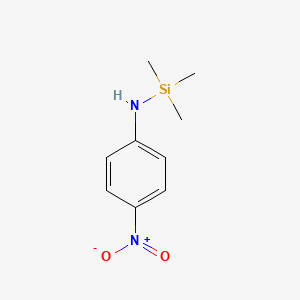
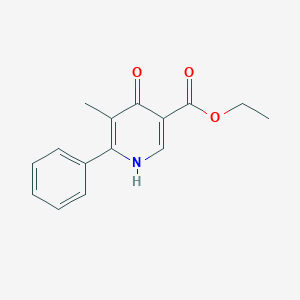

![Dimethyl [bis(phenylsulfanyl)methyl]phosphonate](/img/structure/B14494209.png)
